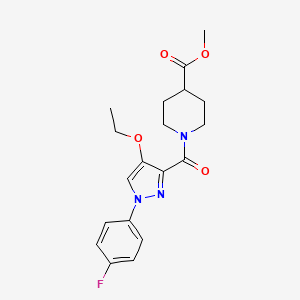

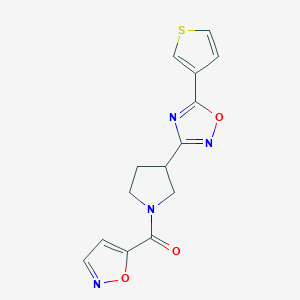

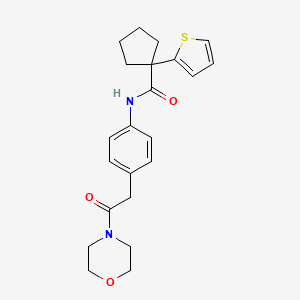

![molecular formula C18H16N2O5S3 B2514273 N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide CAS No. 613652-27-0](/img/structure/B2514273.png)

N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide, commonly known as BTE, is a chemical compound that has been widely used in scientific research. BTE is a sulfonamide derivative that has been found to exhibit potent inhibitory effects on various enzymes and proteins, making it a valuable tool in biochemistry and molecular biology.

Scientific Research Applications

Biodegradation of Condensed Thiophenes

Condensed thiophenes, including N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide, play a significant role in the organosulfur compounds found in petroleum and other fossil fuel products. Research indicates the importance of understanding the biodegradation processes of these compounds, as they contribute to environmental sulfur pollution. The literature highlights studies on the biodegradation of dibenzothiophene and related compounds, pointing to the existence of sulfur-containing metabolites that are crucial for environmental bioremediation efforts Kropp & Fedorak, 1998.

Gastroprotective Properties

Research on ebrotidine, a compound structurally related to this compound, demonstrates significant gastroprotective properties. These properties are attributed to the drug's ability to enhance the synthesis and secretion of gastric mucins and phospholipids, promoting mucosal repair and maintaining mucosal integrity. This highlights the potential for related compounds to be developed as treatments for ulcer disease Slomiany, Piotrowski, & Slomiany, 1997.

QSARs of Carbonic Anhydrase Inhibitors

Quantitative structure-activity relationships (QSARs) studies show that the inhibition potency of carbonic anhydrase inhibitors, including those based on benzenesulfonamide derivatives, is significantly influenced by the electronic properties of the sulfonamide group. This research provides insights into the design of more effective sulfonamide-based inhibitors, offering a schematic model for their interaction with the enzyme Gupta, 2003.

Synthesis and Applications of Thiophenes

Thiophene derivatives, including those structurally related to this compound, are recognized for their broad applications in medicinal chemistry, owing to their antimicrobial, anticancer, and other bioactivities. Recent advancements in the synthesis of thiophene derivatives aim to improve efficiency and environmental friendliness, highlighting the significance of these compounds in drug synthesis and natural product synthesis Xuan, 2020.

Future Directions

properties

IUPAC Name |

N-[1-(benzenesulfonamido)-2-oxo-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S3/c21-17(16-12-7-13-26-16)18(19-27(22,23)14-8-3-1-4-9-14)20-28(24,25)15-10-5-2-6-11-15/h1-13,18-20H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISFHIHPFCPOKGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC(C(=O)C2=CC=CS2)NS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2514193.png)

![3-(1-(2-(2-fluorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2514196.png)

![6-chloro-N2-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]pyridine-2,5-dicarboxamide](/img/structure/B2514202.png)

![N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2514207.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2514211.png)